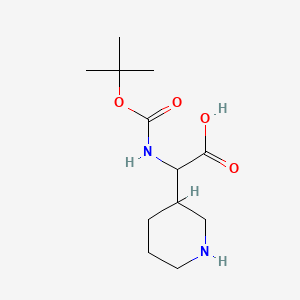

N-Boc-2-(piperidin-3-yl)glycine

Description

N-Boc-2-(piperidin-3-yl)glycine is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a piperidin-3-yl substituent at the α-carbon of glycine. Piperidine derivatives are widely utilized in drug discovery, particularly in central nervous system (CNS) and anticancer agents, owing to their bioavailability and structural versatility .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-5-4-6-13-7-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCHKZLUQNZNET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCNC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(piperidin-3-yl)glycine typically involves the protection of the amino group of 2-(piperidin-3-yl)glycine with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of 2-(piperidin-3-yl)glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar protection strategies. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(piperidin-3-yl)glycine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the Boc group.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted piperidine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

N-Boc-2-(piperidin-3-yl)glycine is synthesized through the protection of the amino group of glycine using di-tert-butyl dicarbonate (Boc2O), followed by the introduction of the piperidine ring. The general reaction scheme is as follows:

- Protection of Glycine : Glycine reacts with Boc2O to form N-Boc-glycine.

- Formation of Piperidine Derivative : N-Boc-glycine is then reacted with a piperidine derivative under controlled conditions to yield this compound.

This compound exhibits various chemical reactions, including oxidation, reduction, and substitution, making it a valuable building block in organic synthesis.

Scientific Research Applications

This compound has been utilized in numerous scientific research applications:

Chemistry

- Building Block for Organic Synthesis : It serves as a key intermediate in synthesizing complex organic molecules and pharmaceuticals .

- Peptide Synthesis : The compound is integral in creating peptides for biological studies and drug development .

Biology

- Enzyme Mechanisms : Researchers employ this compound to study enzyme mechanisms and protein-ligand interactions .

- Neuroscience Research : Its piperidine moiety allows for interaction with neurotransmitter systems, aiding in the development of compounds targeting these pathways .

Medicine

- Therapeutic Applications : Investigated for its potential in drug development, particularly as a precursor for novel pharmaceuticals targeting specific biological pathways .

- Antiviral Agents : It has been used as a reagent in preparing antiviral agents for treating hepatitis C .

Industry

- Chemical Intermediates : Utilized in producing various fine chemicals and intermediates crucial for industrial applications .

Data Table: Comparative Analysis

The following table summarizes the applications of this compound compared to similar compounds.

| Application Area | This compound | N-Boc-2-(piperidin-4-yl)glycine | N-Boc-2-(pyrrolidin-3-yl)glycine |

|---|---|---|---|

| Organic Synthesis | Yes | Yes | Yes |

| Peptide Synthesis | Yes | Limited | Yes |

| Antiviral Development | Yes | No | No |

| Neuroscience Research | Yes | Limited | Yes |

Case Study 1: Peptide Synthesis

In a study published by MDPI, researchers demonstrated the use of this compound as a building block in synthesizing novel heterocyclic amino acids. The resulting compounds exhibited promising biological activity, showcasing the importance of this compound in drug discovery .

Case Study 2: Antiviral Agent Development

A recent investigation into antiviral agents highlighted the role of this compound as a precursor in developing treatments for hepatitis C. The compound's structural properties facilitated the design of effective therapeutic agents .

Mechanism of Action

The mechanism of action of N-Boc-2-(piperidin-3-yl)glycine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine ring can interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Boc-2-(piperidin-3-yl)glycine belongs to a broader class of N-protected α-substituted glycines. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Protecting Group Influence :

- Boc protection (tert-butyl) offers superior steric shielding compared to Cbz (benzyloxycarbonyl), reducing unintended side reactions during peptide elongation .

- Cbz-protected analogs (e.g., N-Cbz-2-Piperidinecarboxylic acid) exhibit higher solubility in polar solvents but lower thermal stability .

Substituent Effects :

- Piperidin-3-yl substituents enhance lipophilicity and membrane permeability compared to phenyl or phosphoryl groups, making them favorable for CNS-targeting drugs .

- Dimethylphosphoryl derivatives (e.g., ) show unique hydrogen-bonding capabilities but require careful handling due to hydrolytic sensitivity .

Synthetic Utility: this compound shares synthetic pathways with other Boc-protected amino acids, such as coupling via EDC/HOBt (yields ~60–93% under optimized conditions) . Chiral Boc-piperidinecarboxylic acids (e.g., 2S,3R-1-Boc-2-methylpiperidine-3-carboxylic acid) demonstrate configurational stability in non-polar solvents, critical for enantioselective synthesis .

Research Implications and Challenges

- Pharmacological Relevance : Piperidine-containing Boc-glycine derivatives are under investigation for protease inhibition (e.g., HIV-1 protease) and as PARP inhibitors (see niraparib analogs in ) .

- Synthetic Challenges: Enantiomerization during lithiation (as noted in ) necessitates low-temperature conditions (-60°C to -80°C) for N-Boc-2-aryl-piperidines to preserve chirality .

- Contradictions in Evidence : While Cbz derivatives offer higher solubility, their lower stability in acidic conditions limits their utility compared to Boc analogs .

Biological Activity

N-Boc-2-(piperidin-3-yl)glycine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological effects.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring and a protected amino acid structure, where the Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine. This configuration allows for selective reactions while maintaining stability during synthesis.

Synthesis Pathway:

- Starting Materials: Piperidine derivatives and glycine.

- Reagents: Common reagents include EDC·HCl (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine).

- Procedure: The synthesis typically involves the coupling of the piperidine derivative with Boc-protected glycine under controlled conditions to yield this compound .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways.

- Receptor Modulation: It may act as a ligand for certain receptors, affecting signal transduction pathways involved in various physiological processes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antidiabetic Potential:

- Studies have indicated that compounds similar to this compound can activate PPAR (peroxisome proliferator-activated receptor), which plays a crucial role in glucose metabolism. This activation may lead to improved insulin sensitivity and reduced blood glucose levels .

2. Anticancer Activity:

- Molecular docking studies have suggested that this compound can bind to active sites of cancer-related proteins, demonstrating potential anticancer properties. This binding affinity may inhibit tumor growth by disrupting critical signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Comparative Analysis with Analogous Compounds

This compound can be compared with other similar compounds to understand its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-Boc-2-(piperidin-4-yl)glycine | Different piperidine substitution | Varies in receptor affinity and enzyme inhibition profile |

| N-Boc-2-(pyrrolidin-3-yl)glycine | Pyrrolidine instead of piperidine | Exhibits distinct pharmacokinetic properties |

Q & A

[Basic] What are the optimal synthetic conditions for N-Boc-2-(piperidin-3-yl)glycine to ensure high yield and purity?

Methodological Answer:

The synthesis of N-Boc-protected piperidine-glycine derivatives typically involves lithiation and subsequent alkylation/acylation. Key parameters include:

- Low temperatures (-80°C to -60°C) to stabilize intermediates like N-Boc-2-lithio-piperidine, preventing racemization .

- Solvent choice : Diethyl ether enhances configurational stability compared to THF, which accelerates enantiomerization .

- Boc protection : The tert-butoxycarbonyl group shields the amine, improves solubility, and simplifies purification .

Validate purity using UPLC-MS/MS (detection limit: ~0.1 µg/mL) or HPLC-UV with glycine-specific protocols .

[Advanced] How can contradictions in stereochemical assignments of this compound derivatives be resolved during alkylation?

Methodological Answer:

Contradictions arise from enantiomerization during reactions. Mitigation strategies include:

- Kinetic control : Use -80°C in diethyl ether to minimize carbon-lithium bond rotation, preserving enantiopurity (>95% ee) .

- Chiral chromatography : Employ UPLC-MS/MS with chiral columns (e.g., Chiralpak IA) to separate enantiomers .

- X-ray crystallography : Resolve ambiguous NMR data by crystallizing derivatives (e.g., acylated intermediates) .

- Variable-temperature NMR : Monitor dynamic stereochemical changes in solution .

[Basic] What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- UPLC-MS/MS : Quantify glycine derivatives with a sensitivity of 0.1–10 µM and resolve co-eluting impurities .

- HPLC-ELSD : Detect non-UV-active components (e.g., fructose or ammonium salts in mixed feeds) .

- NMR spectroscopy : Confirm Boc-group integrity (¹H: δ 1.4 ppm for tert-butyl; ¹³C: δ 28 ppm, 80 ppm) and piperidine ring conformation .

- Elemental analysis : Validate C, H, N content (±0.3% tolerance) .

[Advanced] How do solvent and ligands influence the configurational stability of this compound intermediates?

Methodological Answer:

- Solvent effects : Diethyl ether reduces enantiomerization rates (ΔG‡ = 15–20 kcal/mol) compared to THF, which lowers activation energy .

- Ligands : Non-coordinating ligands (e.g., TMEDA) stabilize lithiated intermediates, while polar ligands accelerate racemization .

- Temperature dependence : At -80°C , enantiomerization half-life exceeds 24 hours in ether but drops to <1 hour at -40°C .

Experimental protocol :- Perform kinetic studies using chiral HPLC to track ee over time.

- Calculate ΔH‡ and ΔS‡ via Eyring plots at varying temperatures .

[Basic] What role does the Boc group play in this compound synthesis?

Methodological Answer:

- Protection : Shields the piperidine amine from unintended alkylation/acylation .

- Solubility : Enhances organic-phase solubility for lithiation (critical for polar intermediates) .

- Purification : Simplifies silica-gel chromatography due to increased hydrophobicity .

- Deprotection : Removed under mild acidic conditions (e.g., TFA/DCM) without side reactions .

[Advanced] What strategies mitigate enantiomeric inversion in multi-step syntheses?

Methodological Answer:

- Low-temperature lithiation : Maintain -80°C during organometallic steps to prevent bond rotation .

- Steric hindrance : Introduce bulky substituents (e.g., trifluoromethyl groups) at the 2-position to slow racemization .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate instability .

- One-pot reactions : Minimize intermediate isolation to reduce exposure to racemization-prone conditions .

[Basic] How is purity validated post-synthesis?

Methodological Answer:

- Chromatography : UPLC-MS/MS with a C18 column (mobile phase: 0.1% formic acid/acetonitrile) .

- Thermogravimetric analysis (TGA) : Detect residual solvents (<0.1% w/w) .

- 1D/2D NMR : Identify diastereomers via NOESY or COSY correlations .

- Ion chromatography : Quantify ammonium salts (common byproducts) with a detection limit of 0.5 µg/mL .

[Advanced] How are thermodynamic parameters (ΔH‡, ΔS‡) for enantiomerization determined experimentally?

Methodological Answer:

Kinetic experiments : Measure enantiomerization rates at multiple temperatures (e.g., -80°C to -40°C) using chiral HPLC .

Eyring analysis : Plot ln(k/T) vs 1/T to calculate ΔH‡ (slope) and ΔS‡ (intercept):

Case study : For N-Boc-2-lithio-piperidine, ΔH‡ = 12 kcal/mol and ΔS‡ = -15 cal/mol·K in ether .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.